3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile
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Overview
Description
3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Substitution with Pyridine: The piperazine intermediate is then reacted with a pyridine derivative under controlled conditions to introduce the pyridine moiety.
Introduction of the Sulfonyl Group: The resulting compound is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- 3-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Uniqueness
3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-12-15-16(2-1-5-19-15)24(22,23)21-10-8-20(9-11-21)13-14-3-6-18-7-4-14/h1-7H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXVWPMWAMRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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